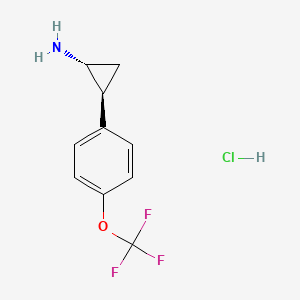

(1R,2S)-2-(4-(Trifluoromethoxy)phenyl)cyclopropan-1-amine hydrochloride

CAS No.:

Cat. No.: VC18133829

Molecular Formula: C10H11ClF3NO

Molecular Weight: 253.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClF3NO |

|---|---|

| Molecular Weight | 253.65 g/mol |

| IUPAC Name | (1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-7-3-1-6(2-4-7)8-5-9(8)14;/h1-4,8-9H,5,14H2;1H/t8-,9+;/m0./s1 |

| Standard InChI Key | RVJKAIIWOITHKB-OULXEKPRSA-N |

| Isomeric SMILES | C1[C@H]([C@@H]1N)C2=CC=C(C=C2)OC(F)(F)F.Cl |

| Canonical SMILES | C1C(C1N)C2=CC=C(C=C2)OC(F)(F)F.Cl |

Introduction

(1R,2S)-2-(4-(Trifluoromethoxy)phenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative that incorporates a trifluoromethoxy group attached to a phenyl ring. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological activities. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.

Synthesis Methods

The synthesis of (1R,2S)-2-(4-(Trifluoromethoxy)phenyl)cyclopropan-1-amine typically involves cyclopropanation processes. A common method involves the reaction of a diazo compound with an olefin in the presence of transition metal catalysts such as rhodium or copper complexes. The reaction conditions often require an inert atmosphere and solvents like dichloromethane or toluene to ensure optimal yields and purity.

Pharmacological Activities

Research indicates that (1R,2S)-2-(4-(Trifluoromethoxy)phenyl)cyclopropan-1-amine exhibits potential pharmacological activities. The trifluoromethoxy group enhances its interaction with biological targets, potentially modulating enzyme or receptor activity, which is critical for therapeutic applications. Preliminary studies suggest that this compound may interact with specific biological targets, positioning it as a lead compound for developing treatments for diseases such as cancer and neurological disorders.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine | Contains difluorophenyl instead of trifluoromethoxy | Studied for similar biological activities | Different fluorine substitution affects properties |

| (1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine | Substituted with trifluoromethyl | Shows different pharmacological profiles | Different functional group alters activity |

| (1S,2R)-1-Ethyl-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine | Ethyl substitution alters lipophilicity | Potential variations in biological activity | Ethyl group changes solubility and activity |

Safety and Handling Considerations

Handling (1R,2S)-2-(4-(Trifluoromethoxy)phenyl)cyclopropan-1-amine hydrochloride requires caution due to its potential toxicity. It is advisable to follow standard laboratory safety protocols, including wearing protective gear and ensuring proper ventilation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume